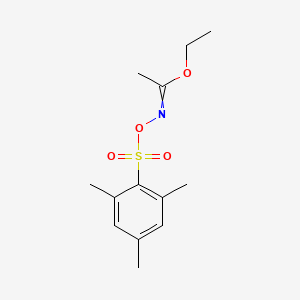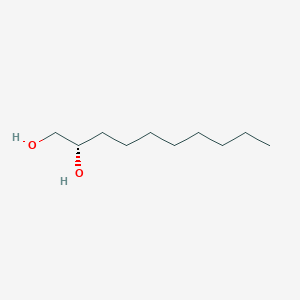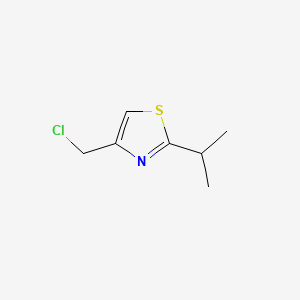
4-(Chlorométhyl)-2-isopropylthiazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-isopropylthiazole is a useful research compound. Its molecular formula is C7H10ClNS and its molecular weight is 175.68 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Chloromethyl)-2-isopropylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Chloromethyl)-2-isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés de calixarène
4-(Chlorométhyl)-2-isopropylthiazole: est utilisé dans la synthèse de nouveaux dérivés de calix[4]arène. Ces dérivés présentent un intérêt significatif en raison de leur activité cytotoxique potentielle contre diverses cellules cancéreuses humaines. Par exemple, certains dérivés de superbase de calix[4]arène ont montré une inhibition de la prolifération des cellules de carcinome colorectal, de cancer du poumon et de carcinome hépatocellulaire .
Développement de polymères hyperréticulés (HCP)
Ce composé joue un rôle dans la conception et la synthèse des HCP. Ces polymères sont connus pour leur surface élevée et sont utilisés dans des applications telles que le stockage de gaz, la capture du carbone et l'élimination des polluants. La possibilité de fonctionnaliser facilement les HCP permet l'incorporation de diverses fonctionnalités chimiques, conduisant à des propriétés améliorées pour des applications spécifiques .
Synthèse organique
En chimie organique, This compound est utilisé comme réactif pour diverses applications de synthèse organique. Ses propriétés facilitent des conditions de réaction plus douces et des exigences de solubilité meilleures, ce qui est avantageux pour la synthèse de matériaux fonctionnels .
Catalyse
Les caractéristiques structurelles du composé le rendent approprié pour une utilisation dans des processus catalytiques. Sa participation à la synthèse de bases et de dérivés de superbase indique son potentiel dans les applications catalytiques, où il peut influencer les vitesses de réaction, les rendements et la sélectivité .
Systèmes d'administration de médicaments
En raison de sa nature réactive, This compound peut être utilisé pour modifier les polymères utilisés dans les systèmes d'administration de médicaments. Cette modification peut améliorer la capacité des polymères à transporter et à libérer des agents thérapeutiques de manière contrôlée .
Technologies de détection
La structure chimique de This compound permet son utilisation dans le développement de matériaux de détection. Ces matériaux peuvent être conçus pour détecter divers stimuli environnementaux ou biologiques, fournissant des données précieuses pour la surveillance et l'analyse .
Mécanisme D'action
Target of Action
flexneri . The role of these enzymes is crucial in the survival and replication of the bacteria.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a nucleophilic substitution mechanism . This involves the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
It is known that metabolic pathways are a series of linked chemical reactions occurring within a cell . The product of one enzyme often acts as the substrate for the next, creating a chain of reactions that transform the initial substrate into a final product . The compound could potentially affect these pathways by interacting with key enzymes, thereby altering the normal flow of reactions.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect . It involves the study of how an organism affects a drug, with emphasis on the relationship between drug plasma concentration and the time elapsed since the drug’s administration .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-(Chloromethyl)-2-isopropylthiazole. For instance, similar compounds like Methylchloroisothiazolinone, an isothiazolinone used as a biocide, is a white solid that melts near room temperature . Its action could be influenced by environmental conditions.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDRZIMYRYHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376802 | |
| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-57-2 | |
| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)-2-isopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
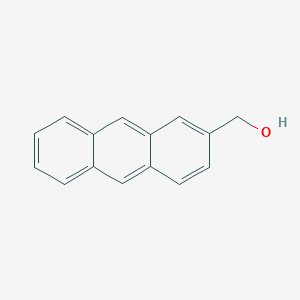

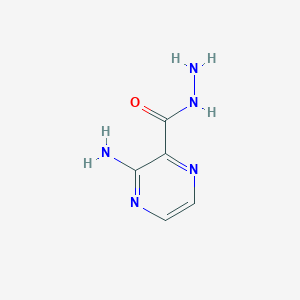
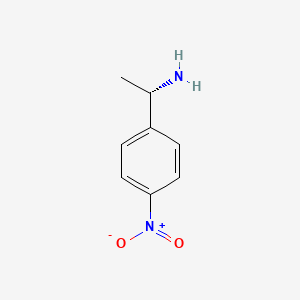
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1586663.png)
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)





